2,2-dichloro-N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a three-membered cyclopropane ring, multiple chlorine atoms, and a hydrazone functional group
Preparation Methods
The synthesis of 2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. The reaction conditions typically include the use of chlorinating agents and specific catalysts to ensure the correct placement of chlorine atoms. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazone group, leading to the formation of amines.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its hydrazone group and chlorine atoms. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide stands out due to its unique combination of a cyclopropane ring and multiple chlorine atoms. Similar compounds include:
1,2-Dichloroethane: A simpler chlorinated hydrocarbon used in industrial applications.
Properties
IUPAC Name |
2,2-dichloro-N-[(E)-1-(2,4-dichlorophenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4N2O/c1-3-11(9-5-4-8(15)6-10(9)16)19-20-12(21)13(2)7-14(13,17)18/h4-6H,3,7H2,1-2H3,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCGFUNEROHGH-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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